molecular formula C13H19NO2 B2875849 tert-Butyl 2-amino-4,5-dimethylbenzoate CAS No. 2248383-77-7

tert-Butyl 2-amino-4,5-dimethylbenzoate

Cat. No.: B2875849
CAS No.: 2248383-77-7
M. Wt: 221.3
InChI Key: WOQPIIWSOYHNOG-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4,5-dimethylbenzoate: is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-4,5-dimethylbenzoate typically involves the esterification of 2-amino-4,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-amino-4,5-dimethylbenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-4,5-dimethylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a subject of study in medicinal chemistry.

Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they could be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4,5-dimethylbenzoate depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological targets, while the tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • tert-Butyl 2-amino-3,5-dimethylbenzoate
  • tert-Butyl 2-amino-4,6-dimethylbenzoate
  • tert-Butyl 3-amino-2,6-dimethylbenzoate

Comparison:

  • Structural Differences: The position of the amino and methyl groups on the benzene ring can significantly influence the compound’s reactivity and properties. For example, tert-Butyl 2-amino-3,5-dimethylbenzoate has the amino group at the 2-position and methyl groups at the 3 and 5 positions, which may result in different steric and electronic effects compared to tert-Butyl 2-amino-4,5-dimethylbenzoate.
  • Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the position of substituents. For instance, electrophilic substitution reactions may occur more readily at specific positions on the benzene ring, depending on the electron-donating or electron-withdrawing nature of the substituents.
  • Applications: While all these compounds can be used as building blocks in organic synthesis, their specific applications may differ based on their unique structural features. For example, tert-Butyl 2-amino-4,6-dimethylbenzoate may be preferred in certain synthetic routes due to its particular reactivity profile.

Properties

IUPAC Name

tert-butyl 2-amino-4,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-6-10(11(14)7-9(8)2)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQPIIWSOYHNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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